molecular formula C7H6ClFS B6159291 (2-chloro-5-fluorophenyl)methanethiol CAS No. 1602405-69-5

(2-chloro-5-fluorophenyl)methanethiol

Cat. No.: B6159291
CAS No.: 1602405-69-5
M. Wt: 176.6
InChI Key:
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Description

(2-chloro-5-fluorophenyl)methanethiol is a chemical compound that belongs to the group of arylthiomethyl halides. It has the molecular formula C7H6ClFS and contains a thiol group and a halide on the same carbon atom. This unique structure makes it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-chloro-5-fluorophenyl)methanethiol typically involves the reaction of 2-chloro-5-fluorobenzyl chloride with sodium hydrosulfide. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under an inert atmosphere to prevent oxidation of the thiol group. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: (2-chloro-5-fluorophenyl)methanethiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The halide group can be substituted with other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or sodium hypochlorite in an aqueous medium.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium azide or potassium tert-butoxide in an aprotic solvent.

Major Products Formed:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding hydrocarbons.

    Substitution: Aryl amines or aryl alcohols.

Scientific Research Applications

(2-chloro-5-fluorophenyl)methanethiol has gained significant attention in various fields of research due to its unique chemical structure and potential biological activities. Some of its applications include:

    Biology: Investigated for its potential as a biochemical probe to study thiol-dependent enzymes and proteins.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-chloro-5-fluorophenyl)methanethiol involves its interaction with thiol-dependent enzymes and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various cellular processes and pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

  • (2-chlorophenyl)methanethiol
  • (5-fluorophenyl)methanethiol
  • (2-chloro-4-fluorophenyl)methanethiol

Comparison: (2-chloro-5-fluorophenyl)methanethiol is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which can influence its reactivity and biological activity. Compared to (2-chlorophenyl)methanethiol and (5-fluorophenyl)methanethiol, the dual halogenation in this compound provides distinct electronic and steric properties that can enhance its effectiveness in various applications.

Properties

CAS No.

1602405-69-5

Molecular Formula

C7H6ClFS

Molecular Weight

176.6

Purity

95

Origin of Product

United States

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